![molecular formula C28H29BrN4O5S B2540308 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-60-6](/img/structure/B2540308.png)
4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Bromination: Introduction of the bromine atom at the 6-position of the quinazolinone ring.
Thioether Formation: Reaction of the brominated quinazolinone with a thiol derivative to introduce the sulfanyl group.
Carbamoylation: Attachment of the furan-2-ylmethyl carbamoyl group.
Benzamide Formation: Coupling of the intermediate with 4-(chloromethyl)-N-(2-methoxyethyl)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties.
Substitution: The bromine atom in the quinazolinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the effects of quinazolinone derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
Medicinally, this compound has potential as a therapeutic agent due to its structural similarity to known pharmacophores. It could be investigated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, while the benzamide moiety may enhance binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(propylsulfanyl)-4-oxo-3,4-dihydroquinazoline: Lacks the furan-2-ylmethyl carbamoyl and benzamide groups.
4-(chloromethyl)-N-(2-methoxyethyl)benzamide: Lacks the quinazolinone core and sulfanyl group.
Uniqueness
The uniqueness of 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a furan moiety and various functional groups may contribute to its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:
- Antitumor Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, several studies have shown that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism typically involves the induction of apoptosis and inhibition of DNA synthesis .
- Antimicrobial Properties : Compounds containing furan and quinazoline rings have demonstrated antimicrobial activity against both bacterial and fungal strains. The introduction of halogen substituents, such as bromine in this compound, can enhance the potency against resistant strains .
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For example, they may inhibit kinases or other enzymes critical for cell proliferation and survival .
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that compounds with similar structures can trigger apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- DNA Interaction : Some derivatives are known to cause DNA damage through single and double-strand breaks, which are more challenging for cells to repair, leading to increased cytotoxicity .
Case Studies
Several case studies highlight the biological activity of compounds related to the target molecule:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a related quinazoline derivative exhibited significant cytotoxic effects on MCF-7 cells with an IC50 value in the low micromolar range. The study attributed this effect to the compound's ability to induce apoptosis via ROS generation .
- Antimicrobial Efficacy : Another investigation reported that a series of furan-containing quinazolines showed potent activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics in some cases .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-[[6-bromo-2-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O5S/c1-3-24(26(35)31-16-21-5-4-13-38-21)39-28-32-23-11-10-20(29)15-22(23)27(36)33(28)17-18-6-8-19(9-7-18)25(34)30-12-14-37-2/h4-11,13,15,24H,3,12,14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVOFUIMDCVIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.